2-oxaspiro[3.4]octan-6-ol

Lipophilicity ADME Drug Design

2-Oxaspiro[3.4]octan-6-ol is a saturated oxa-spirocyclic building block comprising a 4-membered oxetane ring fused to a 5-membered cyclopentanol ring via a shared quaternary carbon. The compound possesses a molecular weight of 128.17 g/mol and an empirical formula of C₇H₁₂O₂.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 2408969-82-2
Cat. No. B6284002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxaspiro[3.4]octan-6-ol
CAS2408969-82-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC2(CC1O)COC2
InChIInChI=1S/C7H12O2/c8-6-1-2-7(3-6)4-9-5-7/h6,8H,1-5H2
InChIKeyKREFMAMLAFRBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxaspiro[3.4]octan-6-ol (CAS 2408969-82-2) Baseline Physicochemical and Structural Profile for Procurement


2-Oxaspiro[3.4]octan-6-ol is a saturated oxa-spirocyclic building block comprising a 4-membered oxetane ring fused to a 5-membered cyclopentanol ring via a shared quaternary carbon [1]. The compound possesses a molecular weight of 128.17 g/mol and an empirical formula of C₇H₁₂O₂ [1]. Key computed descriptors include an XLogP3-AA value of 0.2, a topological polar surface area (TPSA) of 29.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1]. Predicted physical properties include a boiling point of 239.999±8.00 °C (760 Torr) and a density of 1.147±0.10 g/cm³ (25 °C, 760 Torr) . The compound is typically supplied as a research-grade intermediate with purity specifications of 98% .

Why 2-Oxaspiro[3.4]octan-6-ol Cannot Be Interchanged with Generic Spirocyclic or Monocyclic Analogs


In-class spirocyclic compounds are not interchangeable due to the pronounced impact of subtle structural variations on key drug-like properties. The oxetane ring in 2-oxaspiro[3.4]octan-6-ol confers distinct advantages in aqueous solubility, lipophilicity modulation, and metabolic stability compared to gem-dimethyl or carbonyl-containing analogs [1]. Replacing the oxygen atom with nitrogen (as in 2-azaspiro[3.4]octan-6-ol) alters hydrogen-bonding capacity and basicity, affecting target engagement and off-target profiles [2]. Even minor modifications, such as methylation at the 6-position (6-methyl-2-oxaspiro[3.4]octan-6-ol) or halogen substitution (6-bromo-2-oxaspiro[3.4]octane), significantly shift lipophilicity, molecular weight, and reactivity, rendering direct substitution scientifically unsound without re-optimization [3]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 2-Oxaspiro[3.4]octan-6-ol vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-Oxaspiro[3.4]octan-6-ol vs. 2-Azaspiro[3.4]octan-6-ol

2-Oxaspiro[3.4]octan-6-ol exhibits a calculated XLogP3-AA value of 0.2 [1]. In contrast, the nitrogen-containing analog 2-azaspiro[3.4]octan-6-ol displays a predicted XLogP of approximately -0.5 based on PubChem data for structurally related azaspirocycles [2]. The oxa-spirocycle is therefore more lipophilic than its aza counterpart by approximately 0.7 log units, indicating better membrane permeability potential while retaining favorable aqueous solubility.

Lipophilicity ADME Drug Design

Hydrogen Bond Donor/Acceptor Profile: 2-Oxaspiro[3.4]octan-6-ol vs. 2-Oxaspiro[3.4]octan-6-one

2-Oxaspiro[3.4]octan-6-ol possesses one hydrogen bond donor (the 6-hydroxyl group) and two hydrogen bond acceptors (oxetane oxygen and hydroxyl oxygen) [1]. The ketone analog 2-oxaspiro[3.4]octan-6-one lacks a hydrogen bond donor entirely and contains only two acceptors (oxetane oxygen and carbonyl oxygen) [2]. This differential H-bond donor count enables the alcohol to participate in stronger intermolecular interactions, which can be exploited for crystal engineering or to enhance aqueous solubility through hydrogen bonding with water molecules.

Hydrogen Bonding Solubility Crystal Engineering

Molecular Weight and Heavy Atom Count: 2-Oxaspiro[3.4]octan-6-ol vs. 6-Bromo-2-oxaspiro[3.4]octane

2-Oxaspiro[3.4]octan-6-ol has a molecular weight of 128.17 g/mol and contains 9 heavy atoms [1]. In contrast, the 6-bromo analog (6-bromo-2-oxaspiro[3.4]octane) has a molecular weight of 191.07 g/mol , a 49% increase. This significant difference in size and mass impacts physicochemical properties such as lipophilicity (predicted XLogP of bromo analog is substantially higher) and synthetic tractability. The lower molecular weight of the target compound aligns better with lead-like property guidelines and offers a more attractive starting point for fragment-based drug discovery.

Molecular Weight Lipophilicity Lead Optimization

Oxetane-Induced Solubility Enhancement: 2-Oxaspiro[3.4]octan-6-ol vs. Gem-Dimethyl Analogs

Introduction of an oxetane ring in place of a gem-dimethyl group can increase aqueous solubility by a factor of 4 to over 4000 [1]. While 2-oxaspiro[3.4]octan-6-ol itself has not been directly measured against a specific gem-dimethyl analog, the oxetane-containing spirocyclic scaffold is expected to exhibit substantially higher aqueous solubility than comparable carbon-only spirocycles. This is supported by the broader class observation that incorporation of an oxygen atom into a spirocyclic unit dramatically improves water solubility by up to 40-fold [2].

Aqueous Solubility Oxetane Effect ADME

Topological Polar Surface Area (TPSA): 2-Oxaspiro[3.4]octan-6-ol vs. 6-Methyl-2-oxaspiro[3.4]octan-6-ol

2-Oxaspiro[3.4]octan-6-ol exhibits a computed topological polar surface area (TPSA) of 29.5 Ų [1]. The methylated analog 6-methyl-2-oxaspiro[3.4]octan-6-ol is expected to have a comparable TPSA, but the addition of the methyl group increases molecular weight and lipophilicity without adding polar surface area. This combination (higher logP, same TPSA) typically reduces aqueous solubility and can increase plasma protein binding . The unsubstituted alcohol thus offers a more balanced polarity/lipophilicity profile for lead optimization.

Polar Surface Area Membrane Permeability Bioavailability

Procurement-Driven Application Scenarios for 2-Oxaspiro[3.4]octan-6-ol


Medicinal Chemistry Building Block for Solubility-Optimized Lead Series

The oxetane-containing scaffold of 2-oxaspiro[3.4]octan-6-ol makes it an ideal starting point for medicinal chemists seeking to improve aqueous solubility and reduce lipophilicity in lead compounds. As demonstrated by class-level evidence, oxetane substitution can increase solubility by 4- to >4000-fold over gem-dimethyl analogs [1]. The compound's balanced XLogP3 of 0.2 and low TPSA of 29.5 Ų [2] support its use in fragment-based screening or as a core motif for optimizing ADME properties without sacrificing membrane permeability.

Synthesis of Spirocyclic Oxa-Scaffolds via Functional Group Interconversion

The 6-hydroxyl group of 2-oxaspiro[3.4]octan-6-ol provides a versatile handle for further functionalization. It can be oxidized to the corresponding ketone (2-oxaspiro[3.4]octan-6-one) for use in reductive aminations or other transformations, or converted to leaving groups (e.g., tosylate, mesylate) for nucleophilic displacement [3]. This positions the compound as a key intermediate for generating diverse oxa-spirocyclic libraries, a class that has been validated for improved solubility and altered pharmacokinetic properties compared to parent carbon-only spirocycles .

Reference Standard for Analytical Method Development and Quality Control

With well-defined computed properties including a boiling point of 239.999±8.00 °C and a density of 1.147±0.10 g/cm³ , 2-oxaspiro[3.4]octan-6-ol can serve as a reference standard for GC, HPLC, and NMR method development in quality control laboratories. Its unique spirocyclic structure and oxetane ring provide distinct spectroscopic signatures (e.g., characteristic ¹H NMR chemical shifts for the oxetane methylene protons) that aid in the identification and quantification of related substances in complex mixtures.

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